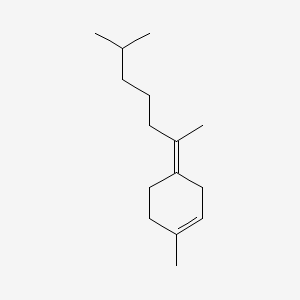
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 1,5-dimethylhexylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethylhexylidene halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, facilitating the nucleophilic attack on the halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency of these reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), Sulfonyl chlorides (RSO₂Cl)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, Sulfonylated cyclohexenes
Scientific Research Applications
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 4,4-dimethyl-
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-
Uniqueness
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74253-05-7 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(4E)-1-methyl-4-(6-methylheptan-2-ylidene)cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12H,5-7,9-11H2,1-4H3/b15-14- |
InChI Key |
WTRAORJBWZMQIV-PFONDFGASA-N |
Isomeric SMILES |
CC1=CC/C(=C(\C)/CCCC(C)C)/CC1 |
Canonical SMILES |
CC1=CCC(=C(C)CCCC(C)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















